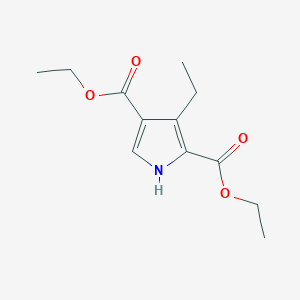

Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate

Description

BenchChem offers high-quality Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-4-8-9(11(14)16-5-2)7-13-10(8)12(15)17-6-3/h7,13H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKGICNBLYZXQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC=C1C(=O)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Substituted Pyrrole Dicarboxylates: A Versatile Scaffold for Modern Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole ring is a privileged heterocyclic scaffold, forming the core of essential biological molecules like heme and chlorophyll.[1][2] When substituted with two carboxylate groups, this five-membered aromatic ring transforms into a highly versatile and tunable platform known as a pyrrole dicarboxylate. The electronic properties of the pyrrole nucleus, combined with the diverse functionalization possibilities offered by the dicarboxylate moieties and the ring's nitrogen and carbon atoms, have positioned these compounds at the forefront of innovation in medicinal chemistry, materials science, and beyond.[3][4][5] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and cutting-edge applications of substituted pyrrole dicarboxylates, offering field-proven insights and detailed methodologies for professionals in drug discovery and materials research.

The Synthetic Foundation: Constructing the Pyrrole Dicarboxylate Core

The utility of any chemical scaffold is fundamentally tied to its accessibility. The development of robust synthetic routes allows for the systematic exploration of structure-activity relationships (SAR). Several classical and modern methods are employed to construct the substituted pyrrole core, with the Paal-Knorr and Hantzsch syntheses being foundational.[5][6]

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a highly reliable method involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to yield a substituted pyrrole.[7][8] The reaction is typically performed under weakly acidic conditions, as strongly acidic environments can favor the formation of furan byproducts.[7]

Causality of Experimental Choice: The choice of the Paal-Knorr synthesis is often dictated by the availability of the starting 1,4-dicarbonyl compound. It provides a straightforward and atom-economical route to N-substituted pyrroles, which is crucial for tuning the pharmacokinetic properties of drug candidates.[8][9]

Mechanism of Action: The reaction proceeds through the formation of a hemiaminal intermediate, followed by a rate-determining cyclization and subsequent dehydration to form the aromatic pyrrole ring.[8][10][11] Computational studies suggest that a pathway involving a hemiaminal cyclization is energetically more favorable than an alternative enamine cyclization pathway.[11]

Caption: Paal-Knorr mechanism showing hemiaminal formation and cyclization.

The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a powerful multicomponent reaction that assembles highly substituted pyrroles from a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1][12] This method offers excellent control over the substitution pattern on the final pyrrole ring.[1]

Mechanism of Action: The reaction initiates with the formation of an enamine from the β-ketoester and the amine.[12] This enamine intermediate then acts as a nucleophile, attacking the α-haloketone. The subsequent intramolecular cyclization and dehydration afford the final aromatic pyrrole product.[1][12][13]

Medicinal Chemistry Applications: A Scaffold for Novel Therapeutics

The pyrrole dicarboxylate framework is a cornerstone in modern drug design, with derivatives demonstrating potent activity against a wide range of diseases.[4][14] Its structural rigidity, capacity for hydrogen bonding via the N-H group and carbonyls, and the ability to be decorated with various substituents make it an ideal pharmacophore.

Anticancer Agents

Substituted pyrrole dicarboxylates have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[14][15]

2.1.1 Mechanism of Action: Targeting Critical Cancer Pathways

-

Kinase Inhibition: Many pyrrole derivatives function as protein kinase inhibitors, which are crucial for cancer cell signaling.[14] For instance, Sunitinib, an approved drug, features a pyrrole core and targets multiple receptor tyrosine kinases.[1][14]

-

Topoisomerase and PDGFR-α Inhibition: Certain pyrrole-2,3-dicarboxylate derivatives have been identified as inhibitors of Human Topoisomerase-II (Topo-II) and Platelet-Derived Growth Factor Receptor-α (PDGFR-α), both of which are implicated in hepatic carcinoma.[16]

-

Tubulin Polymerization Disruption: Ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15][17]

Caption: Key anticancer mechanisms targeted by pyrrole dicarboxylate derivatives.

2.1.2 Structure-Activity Relationship (SAR) and In Vitro Efficacy Systematic modification of the pyrrole dicarboxylate scaffold has yielded potent compounds. For example, a series of alkynylated pyrrole derivatives showed significant cytotoxicity against various cancer cell lines.[18]

| Compound Class | Target Cell Line | IC50 (µM) | Mechanism | Reference |

| Alkynylated Pyrroles (e.g., 12l) | U251 (Glioma) | 2.29 ± 0.18 | G0/G1 Cell Cycle Arrest, Apoptosis | [18] |

| Alkynylated Pyrroles (e.g., 12l) | A549 (Lung) | 3.49 ± 0.30 | G0/G1 Cell Cycle Arrest, Apoptosis | [18] |

| Diaryl-pyrroles | K-562 (Leukemia) | 0.21 | Tubulin Polymerization Inhibition | [15] |

| Diaryl-pyrroles | MDA-MB-231 (Breast) | 0.07 | Tubulin Polymerization Inhibition | [15] |

| Ethyl-2-amino-pyrrole-3-carboxylates | Soft Tissue Sarcoma | Dose-dependent | Tubulin Polymerization Inhibition | [17] |

Antimicrobial Agents

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrrole dicarboxylates have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[19][20][21]

2.2.1 Antibacterial and Antifungal Activity Synthesized derivatives have shown potency comparable to or exceeding that of standard reference drugs like Ciprofloxacin (antibacterial) and Clotrimazole (antifungal).[19][22] The substitution pattern is critical; for instance, the presence of a 4-hydroxyphenyl ring was found to be a key pharmacophoric feature for activity against Candida albicans.[19]

| Compound Series | Target Organism | Activity | Key Structural Feature | Reference |

| Pyrrole-thiazole derivatives | E. coli, S. aureus | Equipotent to Ciprofloxacin | Thiazole amine substitution | [19][22] |

| Pyrrole-thiazole derivatives | A. niger, C. albicans | Equipotent to Clotrimazole | 4-hydroxyphenyl ring | [19][22] |

| 1H-pyrrole-2,5-dicarboxylic acid | Pseudomonas aeruginosa | Quorum Sensing Inhibitor | Unsubstituted dicarboxylic acid | [23] |

2.2.2 Mechanism of Action: Beyond Bactericidal Effects A novel and promising strategy for combating bacterial infections is the disruption of quorum sensing (QS), the cell-to-cell communication system that regulates virulence factor production and biofilm formation. 1H-Pyrrole-2,5-dicarboxylic acid (PDCA) has been identified as a QS inhibitor in Pseudomonas aeruginosa, a pathogen notorious for its resistance.[23] By inhibiting QS, PDCA can act as an "antibiotic accelerant," rendering the bacteria more susceptible to conventional antibiotics like gentamycin.[23]

Materials Science Applications: Building Blocks for Functional Materials

The unique electronic and structural properties of pyrrole dicarboxylates make them valuable building blocks for advanced functional materials, particularly in organic electronics and polymer science.[24][25]

Organic Electronics

Pyrrole is an electron-rich heterocycle, a property that is highly desirable for hole-transporting (p-type) organic semiconductors.[24][25] However, this high electron density can also lead to instability and oxidation in air.[24]

Causality of Design: To overcome this stability issue, a common strategy is to fuse the pyrrole ring with other stable aromatic systems, such as thiophene. This fusion lowers the Highest Occupied Molecular Orbital (HOMO), enhancing air stability while retaining the desirable electron-donating character.[24] The dicarboxylate groups can be further functionalized to tune solubility and processing characteristics for applications in devices like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).[25][26]

Advanced Polymers

Pyrrole-2,5-dicarboxylic acid (PDCA) is emerging as a key bio-based monomer for the production of high-performance polymers like polyesters.[3][27]

Tuning Polymer Properties: A significant advantage of PDCA over its furan-based analogue, FDCA (used to make PEF), is the presence of the nitrogen atom.[3][27] This nitrogen can be easily functionalized with various side-chains (e.g., aliphatic, benzylic), allowing for precise tuning of the final polymer's properties, including its crystallinity, hydrophobicity, and thermal stability.[3][27] This opens the door to creating a new generation of tailored, sustainable polymers.

Experimental Protocols

Adherence to rigorous, well-controlled experimental design is paramount for generating reproducible and trustworthy data. The following protocols are presented as self-validating systems, incorporating necessary controls and characterization steps.

Protocol: Synthesis of Diethyl 1-Benzyl-3,4-diphenyl-1H-pyrrole-2,5-dicarboxylate

This protocol provides a representative example of a multi-step synthesis to produce a highly substituted pyrrole dicarboxylate, a scaffold relevant to medicinal chemistry.

Objective: To synthesize and characterize a target pyrrole dicarboxylate for subsequent biological screening.

Methodology:

-

Step 1: Paal-Knorr Condensation.

-

To a solution of benzil (1,4-dicarbonyl compound, 1.0 eq) in glacial acetic acid, add benzylamine (1.1 eq).

-

Heat the mixture to reflux for 4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Control: A TLC spot of the starting benzil should diminish and a new, less polar spot corresponding to the N-benzyl pyrrole should appear.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the crude intermediate.

-

-

Step 2: Dicarboxylation (Conceptual Example).

-

(Note: Direct dicarboxylation can be complex; this represents a generalized approach. Many routes build the carboxylates in from the start, e.g., via Hantzsch synthesis from a β-ketoester).

-

Dissolve the N-benzyl pyrrole intermediate (1.0 eq) in anhydrous THF under an inert atmosphere (N2 or Ar).

-

Cool the solution to -78°C and add n-butyllithium (2.2 eq) dropwise to deprotonate the 2 and 5 positions.

-

After stirring for 1 hour, quench the reaction by pouring it over crushed dry ice (solid CO2).

-

Allow the mixture to warm to room temperature, then acidify with 1M HCl.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure.

-

-

Step 3: Esterification.

-

Dissolve the crude dicarboxylic acid in excess ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (3-4 drops).

-

Reflux the mixture overnight.

-

Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

-

Purification & Characterization (Validation).

-

Purify the crude diethyl ester product using column chromatography on silica gel.

-

Validation: Characterize the purified product to confirm its identity and purity using:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and atom connectivity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., ester C=O stretch).

-

-

Caption: A generalized workflow for the synthesis and screening of a new series of pyrrole dicarboxylates.

Protocol: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxicity (IC50 value) of a synthesized pyrrole dicarboxylate derivative against a human cancer cell line (e.g., HepG2).[16]

Methodology:

-

Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the media in the wells with the media containing the test compound.

-

Controls:

-

Negative Control: Wells with cells treated with vehicle (DMSO at the highest concentration used) only.

-

Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin).[16]

-

Blank: Wells with media only (no cells).

-

-

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis (Validation):

-

Subtract the blank absorbance from all readings.

-

Calculate cell viability as a percentage relative to the negative (vehicle) control.

-

Plot cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Conclusion and Future Outlook

Substituted pyrrole dicarboxylates represent a remarkably versatile and powerful class of compounds. Their synthetic tractability allows for the creation of vast chemical libraries, while their inherent electronic and structural features make them ideal candidates for solving complex challenges in medicine and materials science. In medicinal chemistry, the focus will likely continue on developing highly selective kinase inhibitors, overcoming antimicrobial resistance through novel mechanisms like QS inhibition, and exploring their potential in other therapeutic areas. In materials science, the ability to fine-tune polymer properties through N-substitution on the PDCA monomer opens up a new frontier for creating sustainable, high-performance materials. As synthetic methodologies become more advanced and our understanding of structure-property relationships deepens, the applications for this exceptional scaffold are set to expand even further.

References

-

Hantzch synthesis of pyrrole. (n.d.). Name-Reaction.com. Retrieved February 24, 2026, from [Link]

-

Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

-

Hantzsch pyrrole synthesis. (n.d.). Grokipedia. Retrieved February 24, 2026, from [Link]

- Karton, A., & Radom, L. (2008). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Molecular Structure: THEOCHEM, 862(1-3), 53-58.

-

Hantzsch pyrrole synthesis. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

-

Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

- Vyas, D. J., & Patel, K. D. (2014). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Advances, 4(64), 34056-34065.

-

Hantzsch Pyrrole Synthesis. (n.d.). PharmaEducation. Retrieved February 24, 2026, from [Link]

-

Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study. (2018). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Key reactions in heterocycle synthesis. (2018). SlideShare. Retrieved February 24, 2026, from [Link]

- Wang, Y., et al. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Chemical Biology & Drug Design, e14484.

-

Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2021). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. (2024). MDPI. Retrieved February 24, 2026, from [Link]

- Iacob, A. T., et al. (2022).

- Chen, Y., et al. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 14, 1413728.

-

Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

- Pyrrole carboxylic acid derivatives as antibacterial agents. (2010). Google Patents.

-

Recent approaches in the organocatalytic synthesis of pyrroles. (2021). RSC Publishing. Retrieved February 24, 2026, from [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). PMC. Retrieved February 24, 2026, from [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Publishing. Retrieved February 24, 2026, from [Link]

-

Substituted pyrroles based on ketones: prospects of application and advances in synthesis. (2023). Russian Chemical Reviews. Retrieved February 24, 2026, from [Link]

-

Recent Advancements in Pyrrole Synthesis. (2017). PMC. Retrieved February 24, 2026, from [Link]

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Retrieved February 24, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). Redalyc. Retrieved February 24, 2026, from [Link]

-

Recent Advancements in the Synthesis of Pyrroles. (n.d.). SciSpace. Retrieved February 24, 2026, from [Link]

- Boichuk, S. V., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anti-Cancer Drugs, 27(7), 620-634.

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). SciSpace. Retrieved February 24, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. Retrieved February 24, 2026, from [Link]

-

Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (2024). MDPI. Retrieved February 24, 2026, from [Link]

-

Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. (n.d.). University of Texas at Dallas. Retrieved February 24, 2026, from [Link]

-

C(sp3)–H functionalization of N-protected dialkylpyrrole derivatives with azodicarboxylates. (2025). RSC Publishing. Retrieved February 24, 2026, from [Link]

-

Regioselective Synthesis of Highly Aryl‐Substituted Pyrrole Carboxylates as Useful Medicinal Chemistry Leads. (2009). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

-

Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. (2020). ACS Publications. Retrieved February 24, 2026, from [Link]

-

A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. (2020). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. (2025). PMC. Retrieved February 24, 2026, from [Link]

-

Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Allied Academies. Retrieved February 24, 2026, from [Link]

-

Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. (2011). ResearchGate. Retrieved February 24, 2026, from [Link]

-

New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. (2010). ResearchGate. Retrieved February 24, 2026, from [Link]

-

A diketopyrrolopyrrole-based macrocyclic conjugated molecule for organic electronics. (n.d.). Journal of Materials Chemistry C (RSC Publishing). Retrieved February 24, 2026, from [Link]

-

A direct preparation of N-unsubstituted pyrrole-2,5-dicarboxylates from 2-azidocarboxylic esters. (2009). PubMed. Retrieved February 24, 2026, from [Link]

-

Diethyl pyrrole-2,5-dicarboxylate. (2007). ResearchGate. Retrieved February 24, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. scispace.com [scispace.com]

- 3. portal.fis.tum.de [portal.fis.tum.de]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 13. Hantzch synthesis of pyrrole [quimicaorganica.org]

- 14. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]

- 22. redalyc.org [redalyc.org]

- 23. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. utd-ir.tdl.org [utd-ir.tdl.org]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Purification of Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate via Flash Column Chromatography

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate is a critical intermediate, often utilized in the synthesis of unsymmetrical porphyrins, bile pigments, and prodigiosin analogs. Unlike electron-rich alkyl pyrroles (e.g., kryptopyrrole), which are notoriously air-sensitive and prone to rapid oxidation (browning), this molecule is stabilized by two electron-withdrawing ester groups at the 2 and 4 positions.

However, this stability presents a unique purification challenge: the molecule possesses an acidic pyrrolic N-H and multiple hydrogen-bond acceptors (esters), leading to significant interaction with silanol groups on silica gel. This often results in "tailing" or band broadening during chromatography.

This protocol details a self-validating purification workflow designed to separate the target pyrrole from zinc salts (common in Knorr synthesis), unreacted

Physicochemical Profile

| Property | Characteristic | Impact on Purification |

| Polarity | Moderate to High | Requires polar modifiers in non-polar mobile phases. |

| Acidity | Weakly Acidic (NH) | Can H-bond with silica; may require strict gradient control. |

| UV Activity | Strong ( | Easily detectable by UV (254 nm) due to conjugated esters. |

| Solubility | High in DCM/EtOAc; Low in Hexane | Dry loading is strongly recommended to prevent precipitation on the column head. |

Pre-Chromatography Workup (The "Crude" Phase)

Expert Insight: Direct loading of the crude reaction mixture (especially from a Zinc/Acetic Acid Knorr synthesis) onto a silica column will degrade the separation efficiency. The zinc salts will clog the frit, and the acetic acid will alter the mobile phase polarity.

Protocol:

-

Quench: Pour the reaction mixture into a 10x volume of vigorously stirred ice water .

-

Why: The target diester is generally insoluble in water, while zinc acetate and inorganic acids are soluble.

-

-

Precipitation/Extraction:

-

If a solid forms: Filter, wash with water, and air dry. This "crude solid" is the input for chromatography.

-

If oil forms: Extract with Dichloromethane (DCM), wash with saturated NaHCO

(to remove acetic acid), dry over Na

-

Thin Layer Chromatography (TLC) Method Development[3][7][8][9]

Do not rely on literature Rf values blindly. Silica activity varies by manufacturer and humidity. Use this self-validating method to determine your mobile phase.

Visualization:

-

Primary: UV Lamp (254 nm) – The ester conjugation makes the spot dark purple/black.

-

Secondary: Vanillin Stain or Ehrlich’s Reagent – Pyrroles turn characteristic bright pink/red or purple upon heating.

Solvent Screening Strategy: Prepare 10 mL of the following solvent systems. Spot the crude material and run TLC.[1][2][3][4]

| Solvent System (Hexane : EtOAc) | Expected Outcome | Action |

| 9:1 | Rf < 0.1 | Too non-polar. Product stays at baseline. |

| 4:1 (20% EtOAc) | Target Zone (Rf 0.25 - 0.35) | Ideal for Column. |

| 1:1 | Rf > 0.6 | Too polar. No separation from impurities. |

Note: If the spot streaks (tails) significantly, add 1% Triethylamine (TEA) to the solvent system to neutralize acidic silanol sites, though this is rarely needed for dicarboxylates compared to monocarboxylates.

Flash Column Chromatography Protocol

A. Column Sizing & Packing[3]

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Ratio: 30:1 to 50:1 (Silica weight : Crude Sample weight).

-

Packing Method: Slurry pack in 100% Hexane . This ensures the column is tightly packed and free of air bubbles before the polar solvent is introduced.

B. Sample Loading (Dry Loading Technique)

Expertise: Liquid loading (dissolving in DCM) often fails here because the compound precipitates when the DCM solution hits the Hexane-rich mobile phase, causing band streaking.

-

Dissolve crude sample in minimal DCM or Acetone.

-

Add Silica Gel (ratio 1:1 by weight to sample).

-

Evaporate solvent on a rotary evaporator until a free-flowing powder remains.

-

Carefully pour this powder onto the top of the packed column and add a layer of sand (1 cm) to protect the bed.

C. Elution Gradient

Run the column using a step gradient to remove non-polar impurities first.

| Step | Solvent Composition (Hexane:EtOAc) | Volume (Column Volumes - CV) | Purpose |

| 1 | 100:0 | 2 CV | Flush void volume; elute highly non-polar oils. |

| 2 | 90:10 | 3 CV | Elute unreacted starting materials (e.g., ketones). |

| 3 | 80:20 | Until Elution | Elute Target: Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate. |

| 4 | 50:50 | 2 CV | Flush remaining polar byproducts (tar/polymers). |

Workflow Visualization

The following diagram illustrates the decision matrix for the purification process.

Figure 1: Decision matrix for the purification of pyrrole dicarboxylates, highlighting the critical pre-column workup and dry-loading strategy.

Troubleshooting & Analysis

Common Failure Modes

-

Co-elution with Starting Material:

-

Cause: Gradient ramped too fast.

-

Fix: Hold the 90:10 Hexane:EtOAc step for an additional 2 Column Volumes (CV).

-

-

Product Crystallizing in Column:

-

Cause: Solubility limit reached in Hexane.

-

Fix: Use Dry Loading (as described) and ensure the elution solvent has at least 5-10% DCM if the compound is stubborn, though EtOAc usually suffices.

-

-

"Ghost" Spots on TLC:

-

Pyrroles can oxidize on the TLC plate if left too long before developing. Develop immediately after spotting.

-

Validation of Purity

-

NMR (

H): Look for the characteristic NH broad singlet (approx. 9.0–10.0 ppm) and the clean quartet/triplet patterns of the ethyl esters. -

Melting Point: The pure compound should have a sharp melting point (typically range 75–100°C depending on the exact isomer; Knorr's pyrrole is ~135°C, the 3-ethyl variant will differ slightly but should be sharp).

References

-

Knorr, L. (1884). "Synthese von Pyrrolderivaten."[5][2][4][6][7] Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642. (Foundational synthesis).

-

Fisher, H. (1935). "Organic Syntheses: 2,4-Dimethyl-3,5-dicarbethoxypyrrole." Organic Syntheses, Coll. Vol. 2, p. 202.

- Paine, J. B. (1990). "Mechanisms of the Knorr Pyrrole Synthesis." The Chemistry of Heterocyclic Compounds, Pyrroles Part 1. Wiley-Interscience.

-

Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 43(14), 2923–2925. (Standard Flash Chromatography Protocol).

-

BenchChem Technical Support. (2025). "Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. community.wvu.edu [community.wvu.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 6. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

analytical techniques for characterizing Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate

Abstract

This application note details the analytical workflow for the structural validation of Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate (Formula: C₁₂H₁₇NO₄; MW: 239.27 g/mol ). As a structural isomer of the widely used "Knorr Pyrrole" (Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate), this compound presents a specific analytical challenge: distinguishing the 3-ethyl/5-proton substitution pattern from the 3,5-dimethyl pattern. This guide provides step-by-step protocols for HPLC purity profiling, FT-IR functional group analysis, and the definitive Nuclear Magnetic Resonance (NMR) experiments required to confirm the presence of the C5-proton and the specific ethyl substitution.

Introduction & Analytical Strategy

Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate is a key intermediate in the synthesis of unsymmetrical porphyrins and pyrrole-based pharmaceutical scaffolds. Unlike the classic Knorr pyrrole, which is fully substituted at the carbon positions, this molecule retains a proton at position 5 (C5-H).

The Analytical Challenge: Commercial synthesis often utilizes Knorr-type condensations that can yield isomeric mixtures if precursors are not strictly controlled. Both the target molecule and its 3,5-dimethyl isomer share the exact molecular weight (239.27 Da) and similar polarity. Therefore, Mass Spectrometry (MS) alone is insufficient for identification.

Strategic Workflow:

-

Chromatographic Separation (HPLC): To establish purity and separate potential regioisomers.

-

Mass Spectrometry (LC-MS): To confirm the molecular formula (C₁₂H₁₇NO₄).

-

NMR Spectroscopy (¹H & ¹³C): The critical step to detect the diagnostic C5-H signal and differentiate the 3-ethyl group from 3,5-dimethyl groups.

-

FT-IR: To verify the conjugated ester functionalities.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and detect synthetic byproducts (e.g., mono-decarboxylated species).

Experimental Parameters:

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid (buffer) |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B |

| Detection | UV-Vis Diode Array (DAD) at 254 nm (aromatic) and 210 nm (general) |

| Temperature | 30°C |

Data Interpretation:

-

Target Retention Time: The target molecule is moderately lipophilic due to the two ethyl esters and the ethyl group. Expect elution in the 60-70% ACN range (~10-12 min).

-

Impurity Flag: A peak with identical MS mass but slightly different retention time suggests the 3,5-dimethyl isomer.

Protocol B: Nuclear Magnetic Resonance (NMR) Elucidation

Objective: Definitive structural proof. This protocol focuses on distinguishing the target from its isomers.

Sample Preparation:

-

Dissolve ~10 mg of sample in 0.6 mL of DMSO-d₆ or CDCl₃ .

-

Note: DMSO-d₆ is preferred to observe the exchangeable N-H proton clearly, which often broadens or disappears in CDCl₃ due to exchange.

Key ¹H NMR Assignments (400 MHz, DMSO-d₆):

| Position | Group | Multiplicity | Integration | Approx. Shift (δ ppm) | Diagnostic Value |

| 1 | NH | Broad Singlet | 1H | 11.5 - 12.5 | Confirms pyrrole core. |

| 5 | C5-H | Doublet (d)* | 1H | 7.4 - 7.6 | CRITICAL: The presence of this aromatic proton proves the C5 position is unsubstituted. The 3,5-dimethyl isomer lacks this signal. |

| 2, 4 | Ester -OCH ₂- | Quartets (q) | 4H (2x2) | 4.1 - 4.3 | Two overlapping or distinct quartets indicating two non-equivalent ester groups. |

| 3 | Ethyl -CH ₂- | Quartet (q) | 2H | 2.8 - 3.0 | Distinct from ester methylenes; couples only to the attached methyl. |

| 2, 4 | Ester -CH₃ | Triplets (t) | 6H (2x3) | 1.2 - 1.3 | Ester termini. |

| 3 | Ethyl -CH₃ | Triplet (t) | 3H | 1.0 - 1.1 | Distinct triplet for the alkyl substituent. |

*Note: The C5-H often appears as a doublet due to coupling with the NH proton (

Isomer Differentiation Logic:

-

Target (3-ethyl-5-H): Shows 1 aromatic proton (C5-H) and 3 distinct methyl signals (two esters, one ethyl).

-

Isomer (3,5-dimethyl): Shows 0 aromatic protons and 4 distinct methyl signals (two esters, two ring methyls).

Protocol C: Infrared Spectroscopy (FT-IR)

Objective: Confirmation of functional groups, specifically the conjugated esters.

Method: ATR-FTIR (Attenuated Total Reflectance) on solid/oil sample.

Diagnostic Bands:

-

3300 - 3450 cm⁻¹: N-H stretch (strong, sharp band typical of pyrroles).

-

1680 - 1710 cm⁻¹: C=O stretch (Ester). Note: You may observe a "split" carbonyl peak or a broadened band because the esters at positions 2 and 4 are in different electronic environments (conjugation with the pyrrole ring differs).

-

1500 - 1600 cm⁻¹: C=C pyrrole ring skeletal vibrations.

-

1250 - 1300 cm⁻¹: C-O stretch (Ester).

Characterization Decision Tree (Visual)

Caption: Analytical decision tree for validating the specific 3-ethyl-5-H pyrrole structure against common Knorr pyrrole isomers.

References

-

Knorr Pyrrole Synthesis : Knorr, L. (1884). "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.

-

General Pyrrole Characterization : "Pyrrole Synthesis and Characterization". Organic Chemistry Portal. Retrieved October 2025.

-

NMR Data Comparison (3,5-Dimethyl Analog) : NIST Mass Spectrometry Data Center. "Diethyl 3,5-dimethyl-2,4-pyrroledicarboxylate Spectra". NIST Chemistry WebBook.

-

Hantzsch vs. Knorr Synthesis : "A Comparative Guide to the Synthesis of Pyrroles". BenchChem Application Notes.

synthesis of corrole precursors from Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate

Application Note & Protocol Guide

Topic: Synthesis of Corrole Precursors and Macrocycles from Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate

Abstract: This document provides a comprehensive guide for the synthesis of corrole macrocycles, starting from the versatile building block, Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate. Corroles, as trianionic, aromatic porphyrinoids, have garnered significant interest for their unique coordination chemistry and applications in catalysis, sensing, and medicine.[1][2] This guide details the strategic transformation of the initial polysubstituted pyrrole into key intermediates, such as dipyrromethanes, and their subsequent assembly into a final corrole structure. We provide detailed, step-by-step protocols, explain the causality behind experimental choices, and offer expert insights into process optimization and troubleshooting.

Part 1: Strategic & Mechanistic Overview

The Corrole Macrocycle: A Contracted Porphyrinoid

Corroles are tetrapyrrolic macrocycles distinguished from porphyrins by the absence of one meso-carbon atom, resulting in a direct pyrrole-pyrrole bond.[3] This structural feature creates a smaller, more constrained coordination cavity and imparts a trianionic character upon metalation, in contrast to the dianionic nature of porphyrins.[2] These properties allow corroles to stabilize metal ions in unusually high oxidation states, making them highly valuable ligands in chemistry and materials science.

The synthesis of asymmetrically substituted corroles relies on the stepwise and controlled assembly of pyrrolic precursors. Our strategy begins with a highly substituted pyrrole monomer, which is chemically modified to facilitate the formation of a dipyrromethane—a crucial building block containing two pyrrole units linked by a methylene bridge.[4] This dipyrromethane is then condensed with an aldehyde in a [2+1] type reaction, followed by an oxidative aromatization step to yield the final macrocycle.[5][6]

The Starting Material: A Versatile Platform

Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate is an ideal starting point. The two diethyl ester groups at the α (C2) and β (C4) positions serve as versatile chemical handles that can be selectively modified. The ethyl group at the C3 position will ultimately reside on the β-periphery of the corrole, influencing its solubility and electronic properties. Polysubstituted pyrroles of this nature are well-established precursors in the synthesis of complex porphyrinoid systems.[7][8]

Overall Synthetic Workflow

The transformation from the pyrrole monomer to the final corrole macrocycle is a multi-step process that requires careful control over reaction conditions to maximize yields and minimize side products. The overall strategy is depicted below.

Caption: Overall workflow for corrole synthesis.

Part 2: Synthesis of Key Pyrrolic Intermediates

This section provides detailed protocols for the initial, crucial transformations of the starting material. Success in these early stages is paramount for the overall synthetic campaign.

Protocol 1: Selective Saponification and Decarboxylation

Principle: The ester group at the α-position (C2) of a pyrrole is more sterically accessible and electronically activated towards nucleophilic attack than the β-position (C4) ester. This allows for selective saponification. The resulting α-carboxylic acid is readily decarboxylated upon heating in the presence of acid, leaving the C4-ester intact and providing a free α-position for subsequent formylation.

Materials:

-

Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate

-

Potassium Hydroxide (KOH)

-

Ethanol (200 proof)

-

Ethylene Glycol

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

In a 500 mL round-bottom flask, dissolve Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate (1 equiv.) in ethanol.

-

Add a solution of KOH (1.1 equiv.) in water.

-

Reflux the mixture for 3-4 hours, monitoring the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

To the aqueous residue, add ethylene glycol and a catalytic amount of concentrated HCl.

-

Heat the mixture to 150-160 °C for 1-2 hours to effect decarboxylation. CO₂ evolution will be observed.

-

After cooling, pour the reaction mixture into a separatory funnel containing cold deionized water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent via rotary evaporation to yield the crude product, Ethyl 4-ethyl-5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylate , which can be purified by recrystallization or column chromatography.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate | 1.0 | 255.29 | 10.0 g |

| Potassium Hydroxide (KOH) | 1.1 | 56.11 | 2.42 g |

| Ethanol | Solvent | - | 200 mL |

| Ethylene Glycol | Solvent | - | 100 mL |

Table 1: Reagents for Protocol 1.

Protocol 2: Vilsmeier-Haack Formylation

Principle: The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic and heteroaromatic rings.[9] Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) react to form the electrophilic Vilsmeier reagent, which attacks the electron-rich, unsubstituted α-position (C5) of the pyrrole from Protocol 1. Subsequent hydrolysis introduces the aldehyde (formyl) group.

Materials:

-

Ethyl 4-ethyl-5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylate (Product from Protocol 1)

-

Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Sodium Acetate Trihydrate

-

Deionized Water

Procedure:

-

Set up a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet.

-

Add anhydrous DMF (1.1 equiv.) to the flask and cool to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.1 equiv.) dropwise, keeping the internal temperature below 10 °C to form the Vilsmeier reagent.[9] Stir for 20 minutes.

-

Add anhydrous DCE to the flask.

-

Dissolve the pyrrole from Protocol 1 (1 equiv.) in DCE and add it dropwise to the cooled Vilsmeier reagent solution over 30-60 minutes.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 20 minutes.

-

Cool the reaction back down to room temperature and carefully add a saturated aqueous solution of sodium acetate trihydrate to hydrolyze the intermediate.

-

Heat the mixture to reflux again for 15 minutes.

-

After cooling, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCE or dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purify the resulting crude product, Ethyl 5-formyl-4-ethyl-3-(ethoxycarbonyl)-1H-pyrrole-2-carboxylate , by column chromatography (silica gel, hexane/ethyl acetate gradient).

Part 3: Assembly of a Symmetrical Dipyrromethane

The construction of the dipyrromethane core is a pivotal step, creating the A-B ring system of the future corrole.

Protocol 3: Reduction of the Formyl Group

Principle: To prepare for the condensation reaction, the formyl group of the pyrrole must be reduced to a hydroxymethyl group (a carbinol). Sodium borohydride (NaBH₄) is an ideal reagent as it is mild enough to selectively reduce the aldehyde without affecting the less reactive ester groups.

Materials:

-

Pyrrole-2-carboxaldehyde from Protocol 2

-

Sodium Borohydride (NaBH₄)

-

Tetrahydrofuran (THF) / Methanol solvent mixture

Procedure:

-

Dissolve the formyl-pyrrole (1 equiv.) in a 2:1 mixture of THF and methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add NaBH₄ (1.5 equiv.) portion-wise over 15 minutes, ensuring the temperature remains low.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the pyrrole-carbinol, which is often used immediately in the next step without extensive purification.

Protocol 4: Acid-Catalyzed Self-Condensation

Principle: In the presence of an acid catalyst, the pyrrole-carbinol readily loses water to form a resonance-stabilized pyrrolylmethyl cation.[10] This highly reactive electrophile is then trapped by a molecule of unreacted pyrrole-carbinol (acting as a nucleophile at its C5 position) to form the dipyrromethane. Using a single carbinol precursor leads to a symmetrically substituted dipyrromethane.

Caption: Mechanism of dipyrromethane formation.

Procedure:

-

Dissolve the crude pyrrole-carbinol from Protocol 3 (1 equiv.) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Add a catalytic amount of trifluoroacetic acid (TFA, ~0.1 equiv.).[11]

-

Stir the solution at room temperature for 5-10 minutes. The reaction is often rapid and can be monitored by TLC.

-

Quench the reaction by adding a few drops of triethylamine.

-

Wash the organic solution with water and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the resulting symmetrical dipyrromethane by column chromatography (silica gel, hexane/dichloromethane gradient).

Part 4: Final Assembly of the A₂B-Corrole

The culmination of the synthesis is the [2+1] condensation of the dipyrromethane with an aldehyde, followed by oxidation to form the aromatic corrole ring.

Protocol 5: [2+1] Condensation and Oxidative Aromatization

Principle: This protocol condenses two molecules of a dipyrromethane with one molecule of an aldehyde. However, for a more controlled A₂B synthesis, one would condense one molecule of a 5-unsubstituted dipyrromethane with one molecule of an aldehyde. For the purpose of this guide, we will illustrate the condensation of our symmetrical dipyrromethane with an aromatic aldehyde. The acid catalyst (TFA) facilitates the condensation to form a linear, non-aromatic bilane (or tetrapyrrane).[3] An oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is then added to perform a 6-electron oxidation, closing the macrocycle and forming the final 18π-electron aromatic system.[5][12][13]

Materials:

-

Symmetrical Dipyrromethane from Protocol 4

-

Pentafluorobenzaldehyde (or other aromatic aldehyde)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Trifluoroacetic Acid (TFA)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Triethylamine

Procedure:

-

In a large flask (to accommodate high dilution), dissolve the dipyrromethane (2 equiv.) and pentafluorobenzaldehyde (1 equiv.) in anhydrous CH₂Cl₂ under a nitrogen atmosphere.

-

Add TFA (0.1-0.5 equiv.) to the stirring solution.[14] Protect the reaction from light by wrapping the flask in aluminum foil.

-

Stir the reaction at room temperature for 1-2 hours. Monitor the formation of the bilane intermediate by UV-Vis spectroscopy if possible.

-

In a separate flask, dissolve DDQ (2-3 equiv.) in CH₂Cl₂.

-

Add the DDQ solution to the reaction mixture and stir for an additional 1 hour at room temperature. The solution should turn a deep color (often dark green or purple), characteristic of corrole formation.

-

Quench the reaction with triethylamine.

-

Pass the crude reaction mixture through a short plug of silica gel to remove baseline impurities and the reduced oxidant.

-

Concentrate the filtrate and purify the corrole product by column chromatography.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Dichloromethane | Inert solvent, good solubility for reactants. |

| Catalyst | Trifluoroacetic Acid (TFA) | Promotes condensation; concentration can affect yield and scrambling.[15][16] |

| Temperature | Room Temperature | Balances reaction rate with minimizing side reactions. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents unwanted oxidation of labile intermediates. |

| Oxidant | DDQ | High potential oxidant that effectively drives the final aromatization step.[5] |

Table 2: Key parameters for the final corrole synthesis.

Part 5: Purification and Characterization

Purification

Purification of the final corrole is almost exclusively achieved by column chromatography on silica gel.[6][17]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Eluent System: A non-polar/polar gradient, typically starting with hexane/dichloromethane (e.g., 4:1) and gradually increasing the polarity with more dichloromethane.

-

Execution: The crude product should be dry-loaded onto the column for best separation. The distinctively colored corrole band is collected. Multiple columns may be necessary to achieve high purity.

Characterization

UV-Vis Spectroscopy: Corroles exhibit a characteristic electronic absorption spectrum with an intense Soret (or B) band near 400-420 nm and weaker Q-bands between 550 and 650 nm.[1] These absorptions are due to π-π* transitions within the aromatic macrocycle.

¹H NMR Spectroscopy: This is the most powerful tool for structural confirmation.

-

β-Pyrrole Protons: Resonate in the downfield region, typically between 8.0 and 9.5 ppm.[3]

-

Inner NH Protons: Due to the aromatic ring current, the three protons inside the macrocyclic core are highly shielded and appear far upfield, usually between -0.5 and -4.0 ppm.[3][18] This is a definitive diagnostic feature of a corrole.

-

Meso-Substituent Protons: Protons from the aldehyde-derived substituent will appear in the aromatic region.

-

β-Substituent Protons: Protons from the ethyl groups will appear in the aliphatic region.

References

-

Brückner, C., et al. (2009). Oxidized forms of a tripyrrane: α-tripyrrinone, β-tripyrrinone and a C2 symmetric hexapyrrole. Chemical Communications, (17), 2323-2325. Available at: [Link]

-

İnci, İ., & Kılıç, H. (2022). Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole. Beilstein Journal of Organic Chemistry, 18, 1403–1409. Available at: [Link]

-

Lu, G.-F., et al. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2097. Available at: [Link]

-

Wang, H., et al. (2019). Structure Effects of Metal Corroles on Energy-Related Small Molecule Activation Reactions. Accounts of Chemical Research, 52(4), 1013–1024. Available at: [Link]

-

Zaręba, M., et al. (2018). Synthesis and characterization of meso-substituted A2B corroles with extended π-electronic structure. Monatshefte für Chemie - Chemical Monthly, 149(3), 573–580. Available at: [Link]

-

Brückner, C., et al. (2009). Oxidized forms of a tripyrrane: α-tripyrrinone, β-tripyrrinone and a C2 symmetric hexapyrrole. Chemical Communications, (17), 2323-2325. Available at: [Link] (Duplicate of[12] for context)

-

Geier, G. R., et al. (2001). Selective Synthesis of Tripyrranes, Tetrapyrranes, and Corroles. The Journal of Organic Chemistry, 66(18), 6044-6051. Available at: [Link]

-

Brückner, C., et al. (2009). Oxidized forms of a tripyrrane: α-Tripyrrinone, β-tripyrrinone and a C2 symmetric hexapyrrole. Chemical Communications, 10(17), 2323-5. Available at: [Link]

-

İnci, İ., & Kılıç, H. (2022). Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole. Beilstein Journal of Organic Chemistry, 18, 1403-1409. Available at: [Link]

-

Zipp, C. F., et al. (2013). The synthesis and characterization of several corroles. Journal of the Serbian Chemical Society, 78(1), 1-12. Available at: [Link]

-

Joule, J. A., & Mills, K. (2010). Pyrroles: reactions and synthesis. Heterocyclic Chemistry, 5th ed., Wiley. Available at: [Link]

-

Kielesiński, Ł., et al. (2018). The 1H NMR spectra (aromatic range) for a) fused corrole 4a, b) corrole 3a with marked β-H protons. ResearchGate. Available at: [Link]

-

Gryko, D. T., et al. (2009). Rational Synthesis of Tripyrranes. The Journal of Organic Chemistry, 74(14), 5059-5066. Available at: [Link]

-

Gross, Z., et al. (2000). The First Direct Synthesis of Corroles from Pyrrole. Angewandte Chemie International Edition, 39(8), 1461-1463. Available at: [Link]

-

Mahy, J.-P., et al. (2019). ¹H NMR spectra (400 MHz, in C6D6) of the meso and β‐pyrrole protons of... ResearchGate. Available at: [Link]

-

Gross, Z., et al. (2015). Supporting Information for "Catalytic and Mechanistic Studies of Aerobic Oxidations Mediated by Manganese Corroles". The Royal Society of Chemistry. Available at: [Link]

-

Gryko, D. T., et al. (2008). Self-assembly of corrole trimers in solution and at the solid- liquid interface. Journal of Materials Chemistry. Supplementary Material. Available at: [Link]

-

Ou, Z.-P., et al. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. ResearchGate. Available at: [Link]

-

Ghosh, A., et al. (2014). 1H NMR spectra of representative isocorrole derivatives. ResearchGate. Available at: [Link]

-

Sobral, A. J. F. N., et al. (2003). One-step synthesis of dipyrromethanes in water. Tetrahedron Letters, 44(21), 4099-4101. Available at: [Link]

-

Silverstein, R. M., et al. (1956). 2-PYRROLEALDEHYDE. Organic Syntheses, 36, 74. Available at: [Link]

-

PubChem. Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Wang, J.-B., et al. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 31(8), 86-88. Available at: [Link]

-

NIST. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. NIST WebBook. Available at: [Link]

-

Sessler, J. L., et al. (2001). Synthesis and reactions of dipyrromethane-2,10-dicarboxylates. Tetrahedron, 57(16), 3349-3356. Available at: [Link]

-

Zipp, C. F., et al. (2013). The Synthesis and Characterization of Several Corroles. ResearchGate. Available at: [Link]

-

Fischer, H. (1943). 2,4-DIMETHYL-3,5-DICARBETHOXYPYRROLE. Organic Syntheses, Collective Volume 2, 202. Available at: [Link]

-

MDPI. Diethyl pyrrole-2,5-dicarboxylate. MDPI. Available at: [Link]

-

Rebelo, S. L. H., et al. (2017). Strategies for Corrole Functionalization. Chemical Reviews, 117(4), 3171-3240. Available at: [Link]

-

ChemBK. Diethyl-3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. ChemBK. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The synthesis and sharacterization of several corroles [scielo.org.za]

- 4. gfmoorelab.com [gfmoorelab.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. rsc.org [rsc.org]

- 12. Oxidized forms of a tripyrrane: alpha-tripyrrinone, beta-tripyrrinone and a C2 symmetric hexapyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxidized forms of a tripyrrane: α-tripyrrinone, β-tripyrrinone and a C2 symmetric hexapyrrole - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis and characterization of meso-substituted A2B corroles with extended π-electronic structure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole [beilstein-journals.org]

- 16. Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole - PMC [pmc.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate

Welcome to the technical support guide for the synthesis of Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable pyrrole derivative. We will delve into the mechanistic underpinnings of the most common synthetic route, provide direct solutions to common experimental challenges, and offer a validated protocol grounded in established chemical principles.

Foundational Principles: The Knorr Pyrrole Synthesis

The most reliable and widely adopted method for constructing the Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate scaffold is the Knorr pyrrole synthesis.[1][2][3] This reaction involves the condensation of an α-amino-ketone with a β-dicarbonyl compound. A critical feature of this synthesis is the in situ generation of the highly reactive α-amino-ketone, which readily self-condenses if isolated.[1][2][4]

The synthesis proceeds via two main stages:

-

Formation of the α-amino-β-ketoester: This is typically achieved by the nitrosation of a β-ketoester (in this case, ethyl acetoacetate) using sodium nitrite in acetic acid, followed by a reduction of the resulting α-oximino intermediate with zinc dust.[1][4][5]

-

Condensation and Cyclization: The freshly formed α-amino-β-ketoester reacts with a second equivalent of a β-dicarbonyl compound (here, ethyl 3-oxopentanoate) to form an enamine, which then undergoes intramolecular cyclization and dehydration to yield the final pyrrole ring.[2]

Sources

Technical Support Center: Synthesis of Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate

Welcome to the technical support guide for the synthesis of Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate. This document is designed for researchers and drug development professionals to provide in-depth, field-proven insights into this specific chemical synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry, providing scaffolds for numerous pharmaceuticals and functional materials. The target molecule, Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate, is typically prepared via the Knorr pyrrole synthesis. This classic method involves the condensation of an α-amino-β-ketoester with a β-ketoester.[1] Our guide focuses on an efficient one-pot procedure where the α-amino-β-ketoester is generated in situ from a more stable precursor.

Reaction Overview: The Knorr Pyrrole Synthesis

The chosen strategy involves two main stages within a single pot:

-

In Situ Amine Formation: Ethyl acetoacetate is converted to its α-oximino derivative via nitrosation with sodium nitrite. This intermediate is then reduced to the reactive α-aminoacetoacetate using zinc dust.

-

Condensation and Cyclization: The freshly formed α-aminoacetoacetate immediately reacts with a second dicarbonyl compound, ethyl 3-oxopentanoate. This condensation, followed by cyclization and dehydration, yields the final pyrrole ring.

Below is a diagram illustrating the mechanistic pathway.

Caption: Mechanism of the Knorr synthesis for the target pyrrole.

Quantitative Data and Reagents

For a typical lab-scale synthesis (0.1 mol scale), the following parameters are recommended. Always ensure reagents are of high purity to avoid side reactions.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Stoichiometric Ratio |

| Ethyl Acetoacetate | 130.14 | 13.0 | 0.1 | 1.0 |

| Ethyl 3-oxopentanoate | 144.17 | 14.4 | 0.1 | 1.0 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 | 0.11 | 1.1 |

| Zinc Dust (<10 µm) | 65.38 | 19.6 | 0.3 | 3.0 |

| Glacial Acetic Acid | 60.05 | ~200 mL | - | Solvent/Catalyst |

Detailed Experimental Protocol

This protocol is a self-validating system, with checkpoints to ensure the reaction is proceeding as expected.

Step 1: Preparation and Nitrosation

-

Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

-

Add glacial acetic acid (120 mL) and ethyl acetoacetate (13.0 g, 0.1 mol) to the flask. Stir the mixture and allow it to cool to 0-5 °C.

-

Dissolve sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water and add this solution to the dropping funnel.

-

Add the sodium nitrite solution dropwise to the stirred acetic acid mixture. Crucial: Maintain the internal temperature below 10 °C throughout the addition.[2] This reaction is exothermic. A rise in temperature can lead to unwanted side reactions and decomposition of the nitrous acid. The addition should take approximately 1 hour.

-

After the addition is complete, stir the mixture in the ice bath for another 2 hours. The solution will typically be a pale yellow.

Step 2: Reductive Condensation

-

Remove the ice bath and add ethyl 3-oxopentanoate (14.4 g, 0.1 mol) to the reaction mixture at once.

-

Begin adding zinc dust (19.6 g, 0.3 mol) in small portions over 1-1.5 hours. Crucial: This step is highly exothermic.[3] Monitor the temperature closely and use an ice bath as needed to keep the temperature between 40-60 °C. Do not allow the temperature to exceed 70 °C, as this will lead to the formation of a dark, tarry substance.

-

After all the zinc has been added, heat the mixture to a gentle reflux (~100-110 °C) for 1 hour to ensure the reaction goes to completion.

-

Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). You should see the disappearance of the starting ketoesters and the appearance of a new, UV-active spot for the pyrrole product.

Step 3: Workup and Purification

-

Allow the reaction mixture to cool slightly and pour it, while still hot, into a beaker containing 1 L of ice-water with vigorous stirring.

-

A solid precipitate of the crude product should form. Continue stirring for 30 minutes in an ice bath to maximize precipitation.

-

Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral (to remove acetic acid and zinc salts).

-

Press the solid as dry as possible on the filter.

-

Purification: Recrystallize the crude solid from hot ethanol (~95%).[2] The pure Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate should be a pale-yellow to off-white solid.[4] Dry the product in a vacuum oven. (Expected Yield: 50-65%).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Q1: My reaction resulted in a very low yield, or no solid product precipitated during workup. What went wrong?

Answer: This is a common issue that can point to failures at several key stages.

-

Ineffective Nitrosation: The initial nitrosation of ethyl acetoacetate is highly temperature-sensitive. If the temperature rises above 10 °C, the nitrous acid (formed in situ from NaNO₂ and acetic acid) can decompose. This prevents the formation of the necessary α-oximino intermediate, halting the entire synthesis.

-

Poor Quality Zinc: The reduction of the oxime to the amine is a critical step. Old or passivated zinc dust will have significantly lower reactivity. Always use fresh, finely powdered zinc for best results.

-

Insufficient Acid: Acetic acid is not just a solvent; it's a reactant required to activate the zinc and protonate intermediates.[1] Using a dilute or insufficient amount of acetic acid can stall the reduction.

-

Premature Workup: If the reaction was not monitored by TLC and was stopped before completion, the yield will naturally be low. Ensure the starting materials are consumed before quenching the reaction.

Q2: The reaction mixture turned into a dark brown or black tar, and I couldn't isolate any solid product. Why did this happen?

Answer: This is almost always due to an uncontrolled exotherm, particularly during the addition of zinc dust.

-

Causality: The reduction of the oxime by zinc is a powerful exothermic process.[3] If the zinc is added too quickly or without adequate cooling, the internal temperature can rapidly spike. At high temperatures in an acidic medium, the starting materials, intermediates, and even the final pyrrole product can undergo polymerization and decomposition, resulting in intractable tar.[5]

-

Solution: The remedy is strict temperature control. Add the zinc in very small portions, allowing the exotherm from one portion to subside before adding the next. Have an ice bath on standby to actively cool the flask if the temperature rises above 60-70 °C.

Q3: I isolated a solid, but it's a sticky, brownish oil or a deeply colored solid that won't crystallize properly. How can I purify my product?

Answer: This indicates the presence of persistent impurities, which are common in Knorr syntheses.[6]

-

Origin of Impurities: The color often arises from small amounts of polymeric byproducts or side reactions involving the reactive amine intermediate.

-

Purification Strategy:

-

Thorough Washing: First, ensure all acetic acid has been removed by washing the crude solid with copious amounts of water. Residual acid can hinder crystallization.

-

Recrystallization: Standard recrystallization from ethanol is the first choice. If the product oils out, try adding a small amount of water to the hot ethanol solution to induce crystallization (hot filtration may be needed if it becomes cloudy). If it remains colored, you can try adding a small amount of activated charcoal to the hot solution, then filtering it through celite before cooling.

-

Solvent Trituration: Try stirring the impure solid vigorously in a solvent in which the product is poorly soluble but the impurities are, such as cold hexanes or diethyl ether. This can wash away oily residues.

-

Silica Gel Plug Filtration: As a final resort, dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and pass it through a short column ("plug") of silica gel. The non-polar colored impurities can often be washed through with hexanes, after which the desired product can be eluted with a more polar solvent like ethyl acetate.[6]

-

Q4: My TLC analysis shows several spots. What are the likely side products?

Answer: The Knorr synthesis, while robust, can generate several byproducts.

-

Self-Condensation of Ethyl 2-aminoacetoacetate: The highly reactive α-amino ketoester can react with itself to form a dihydropyrazine derivative, which can further react. This is minimized by adding the zinc slowly, so the amine is generated in low concentrations and can be trapped by the second ketoester (ethyl 3-oxopentanoate).

-

Furan Formation: Under strongly acidic conditions (pH < 3), 1,4-dicarbonyl intermediates can preferentially cyclize to form furans in a competing Paal-Knorr furan synthesis.[7] By using acetic acid and not a strong mineral acid, this is generally avoided.

-

Incomplete Reaction: Spots corresponding to unreacted ethyl acetoacetate or ethyl 3-oxopentanoate may be visible if the reaction did not go to completion.

References

-

Škrlep, L., et al. (2009). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. Zeitschrift für Naturforschung B, 64(6), 683-688. [Link]

-

Ou, Z., et al. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E, 67(8), o2097. [Link]

- Google Patents. CN103739635A - Method for purifying compound.

-

RGM College Of Engineering and Technology (2018). Paal–Knorr synthesis of pyrroles. Tandfonline. [Link]

-

Liang, Z., et al. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. Journal of Chemical Education. [Link]

-

Reddit (2024). Knorr Pyrazole Synthesis advice. r/Chempros. [Link]

-

Organic Syntheses. Pyrrole, 2,4-dimethyl-3-ethyl. orgsyn.org. [Link]

-

ResearchGate (2025). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. [Link]

-

Organic Chemistry Portal. Synthesis of pyrroles. [Link]

-

ResearchGate. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. [Link]

-

Wikipedia. Knorr pyrrole synthesis. [Link]

- Google Patents. CN102924424A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

YouTube (2020). Knorr Pyrrole Synthesis of Knorr's Pyrrole. [Link]

Sources

- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. youtube.com [youtube.com]

- 4. DIETHYL 3-ETHYL-1H-PYRROLE-2,4-DICARBOXYLATE | 52921-22-9 [sigmaaldrich.com]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. reddit.com [reddit.com]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

Technical Support Center: Purification of Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues observed during experimental work. The protocols and explanations provided herein are grounded in established chemical principles and field-proven insights to ensure technical accuracy and practical utility.

Frequently Asked Questions (FAQs)

Q1: My synthesized Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate is a pale-yellow to yellow-brown solid. Is this expected?

A1: Yes, the appearance of Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate as a pale-yellow to yellow-brown solid is commonly reported.[1] The coloration can be attributed to minor impurities or the inherent electronic properties of the pyrrole ring system. However, a significant darkening may indicate the presence of oxidative or polymeric byproducts, necessitating further purification.

Q2: What are the optimal storage conditions for Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate to prevent degradation?

A2: Pyrrole derivatives are known to be sensitive to air, light, and acid.[2] To ensure the long-term stability and purity of your compound, it is recommended to store it at 2-8°C in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen).[1]

Q3: How can I quickly assess the purity of my crude Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate?

A3: Thin-Layer Chromatography (TLC) is an effective initial method for purity assessment. A good starting solvent system is a mixture of hexanes and ethyl acetate.[3][4] By spotting your crude material on a silica gel TLC plate and developing it with an appropriate solvent system, you can visualize the number of components in your sample. A single, well-defined spot suggests a relatively pure compound, while multiple spots indicate the presence of impurities.

Troubleshooting Guide: Purification Challenges

This section provides detailed solutions to specific problems that may arise during the purification of Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate.

Issue 1: Persistent Color in the Purified Product

Problem: After purification by column chromatography or recrystallization, the product remains colored (yellow to brown).

Potential Causes & Solutions:

-

Oxidative Impurities: Pyrroles are susceptible to oxidation, especially when exposed to air and light, leading to the formation of colored polymeric byproducts.[2]

-

Solution: Minimize exposure to air and light during the entire purification process. Use degassed solvents and perform manipulations under an inert atmosphere where possible. If the color persists after standard purification, a charcoal treatment during recrystallization can be effective. Dissolve the compound in a suitable hot solvent, add a small amount of activated charcoal, heat for a short period, and then filter the hot solution through a pad of celite before allowing it to cool and crystallize.

-

-

Residual Acidic Impurities: Traces of acid from the synthesis can catalyze polymerization and degradation, leading to discoloration.[5][6]

-

Solution: Before concentrating the reaction mixture, perform an aqueous workup with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any residual acid.

-

Issue 2: Oiling Out During Recrystallization

Problem: The compound separates as an oil instead of forming crystals when the recrystallization solution is cooled.

Potential Causes & Solutions:

-